molecular formula C10H12ClF2N3O B15112689 1-(difluoromethyl)-N-(2-furylmethyl)-3-methyl-1H-pyrazol-4-amine

1-(difluoromethyl)-N-(2-furylmethyl)-3-methyl-1H-pyrazol-4-amine

Cat. No.: B15112689
M. Wt: 263.67 g/mol
InChI Key: RTCMKMLEWPVWNS-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-N-(2-furylmethyl)-3-methyl-1H-pyrazol-4-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a difluoromethyl group, a furylmethyl group, and a methyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(difluoromethyl)-N-(2-furylmethyl)-3-methyl-1H-pyrazol-4-amine typically involves multi-step organic reactions. One common method includes the reaction of 3-methyl-1H-pyrazole-4-carboxylic acid with difluoromethylamine and 2-furylmethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as column chromatography and recrystallization is common to achieve the desired quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Difluoromethyl)-N-(2-furylmethyl)-3-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl or furylmethyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new pyrazole derivatives with different substituents.

Scientific Research Applications

1-(Difluoromethyl)-N-(2-furylmethyl)-3-methyl-1H-pyrazol-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-N-(2-furylmethyl)-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The furylmethyl group may contribute to the compound’s binding affinity and specificity for its target.

Comparison with Similar Compounds

Similar Compounds

    1-(Trifluoromethyl)-N-(2-furylmethyl)-3-methyl-1H-pyrazol-4-amine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    1-(Difluoromethyl)-N-(2-thienylmethyl)-3-methyl-1H-pyrazol-4-amine: Similar structure but with a thienylmethyl group instead of a furylmethyl group.

Uniqueness

1-(Difluoromethyl)-N-(2-furylmethyl)-3-methyl-1H-pyrazol-4-amine is unique due to the presence of both difluoromethyl and furylmethyl groups, which confer distinct chemical and biological properties. The combination of these groups in a single molecule can result in enhanced stability, bioavailability, and specificity for certain biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H12ClF2N3O

Molecular Weight

263.67 g/mol

IUPAC Name

1-(difluoromethyl)-N-(furan-2-ylmethyl)-3-methylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C10H11F2N3O.ClH/c1-7-9(6-15(14-7)10(11)12)13-5-8-3-2-4-16-8;/h2-4,6,10,13H,5H2,1H3;1H

InChI Key

RTCMKMLEWPVWNS-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1NCC2=CC=CO2)C(F)F.Cl

Origin of Product

United States

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